molecular formula C9H14O2 B14343594 (1-Methyl-2-oxocyclohexyl)acetaldehyde CAS No. 105643-70-7

(1-Methyl-2-oxocyclohexyl)acetaldehyde

Katalognummer: B14343594
CAS-Nummer: 105643-70-7
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: PXTAGMOSRNHMBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methyl-2-oxocyclohexyl)acetaldehyde is an organic compound with the molecular formula C9H14O2 It features a cyclohexane ring with a methyl group and a ketone functional group at the 1 and 2 positions, respectively, and an acetaldehyde group attached to the cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxocyclohexyl)acetaldehyde typically involves the reaction of cyclohexanone with methylmagnesium bromide (a Grignard reagent) to form the corresponding alcohol, followed by oxidation to yield the desired aldehyde. The reaction conditions include:

    Grignard Reaction: Cyclohexanone is reacted with methylmagnesium bromide in an anhydrous ether solvent under an inert atmosphere.

    Oxidation: The resulting alcohol is oxidized using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane to form the aldehyde.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methyl-2-oxocyclohexyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, forming derivatives such as oximes or hydrazones.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Hydroxylamine hydrochloride for oxime formation, hydrazine for hydrazone formation.

Major Products

    Oxidation: (1-Methyl-2-oxocyclohexyl)acetic acid.

    Reduction: (1-Methyl-2-oxocyclohexyl)methanol.

    Substitution: (1-Methyl-2-oxocyclohexyl)acetaldoxime, this compound hydrazone.

Wissenschaftliche Forschungsanwendungen

(1-Methyl-2-oxocyclohexyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Wirkmechanismus

The mechanism of action of (1-Methyl-2-oxocyclohexyl)acetaldehyde involves its reactivity with nucleophiles due to the presence of the carbonyl group. The aldehyde group is electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A ketone with a similar cyclohexane ring structure but lacking the aldehyde group.

    2-Methylcyclohexanone: Similar structure with a methyl group at the 2-position but without the aldehyde group.

    Cyclohexylacetaldehyde: Similar structure with an aldehyde group attached to the cyclohexane ring but lacking the ketone group.

Uniqueness

(1-Methyl-2-oxocyclohexyl)acetaldehyde is unique due to the presence of both a ketone and an aldehyde functional group on the cyclohexane ring. This dual functionality allows for diverse reactivity and the formation of a wide range of derivatives, making it valuable in synthetic chemistry and various research applications.

Eigenschaften

CAS-Nummer

105643-70-7

Molekularformel

C9H14O2

Molekulargewicht

154.21 g/mol

IUPAC-Name

2-(1-methyl-2-oxocyclohexyl)acetaldehyde

InChI

InChI=1S/C9H14O2/c1-9(6-7-10)5-3-2-4-8(9)11/h7H,2-6H2,1H3

InChI-Schlüssel

PXTAGMOSRNHMBX-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCCC1=O)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.